
1,1-bis(chloromethyl)silolane
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Overview
Description
1,1-bis(chloromethyl)silolane: is an organosilicon compound characterized by the presence of two chloromethyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various chemical processes due to their unique properties. Organosilanes are known for their stability, reactivity, and versatility in organic synthesis, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-bis(chloromethyl)silolane can be synthesized through several methods. One common approach involves the reaction of chloromethylsilane with a suitable silicon-containing precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,1-bis(chloromethyl)silolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger organosilicon compounds
Common Reagents and Conditions:
Nucleophilic Reagents: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Silanes: Formed through substitution reactions.
Oxidized Silanes: Formed through oxidation reactions.
Reduced Silanes: Formed through reduction reactions
Scientific Research Applications
Key Properties
- Molecular Formula: C₆H₁₃Cl₂OSi
- Molecular Weight: 192.16 g/mol
- Boiling Point: Not specified
- Appearance: Typically a colorless to light yellow liquid
Organic Synthesis
1,1-bis(chloromethyl)silolane serves as an important intermediate in the synthesis of various organic compounds. Its chloromethyl groups can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups into organic molecules.
Case Study: Synthesis of Functionalized Silanes
In a study published in Organic Letters, researchers utilized this compound to synthesize functionalized silanes that exhibit enhanced reactivity and stability. The ability to modify the silane structure through substitution reactions has been pivotal in developing new materials with tailored properties .
Materials Science
The compound is also significant in materials science, particularly in the production of siloxane-based polymers. These polymers are known for their thermal stability and mechanical strength.
Application Example: Siloxane Polymers
Research indicates that incorporating this compound into siloxane formulations enhances the cross-linking density of the resulting polymers. This leads to improved thermal and mechanical properties, making them suitable for high-performance applications such as coatings and adhesives .
Precursor for Advanced Materials
As a precursor for advanced materials, this compound can be used to create hybrid organic-inorganic materials. These materials combine the desirable properties of both organic compounds and inorganic silicates.
Case Study: Hybrid Materials Development
A notable study demonstrated that using this compound as a precursor allowed for the creation of hybrid materials with enhanced optical properties. These materials have potential applications in optoelectronic devices and sensors due to their tunable electronic characteristics .
Data Table: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for functionalized compounds | Versatile reactivity |
Materials Science | Component in siloxane-based polymers | Enhanced thermal stability |
Advanced Materials | Precursor for hybrid organic-inorganic materials | Tunable properties for optoelectronics |
Mechanism of Action
The mechanism of action of 1,1-bis(chloromethyl)silolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups can undergo nucleophilic substitution, leading to the formation of new silicon-carbon bonds. This reactivity is facilitated by the presence of the silicon atom, which can stabilize the transition state during the reaction .
Comparison with Similar Compounds
- Chloromethyltrimethylsilane
- Chloromethyldimethylsilane
- Bis(chloromethyl)dimethylsilane
Comparison: 1,1-bis(chloromethyl)silolane is unique due to the presence of two chloromethyl groups attached to a single silicon atom, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Biological Activity
1,1-Bis(chloromethyl)silolane is a compound that has garnered attention due to its potential biological activities, particularly in the context of its genotoxic and carcinogenic properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, effects on cellular systems, and implications for health.
This compound is categorized as an alkylating agent, which means it can introduce alkyl groups into various biological molecules, particularly DNA. The structure of the compound allows it to interact with nucleophilic sites in DNA, leading to potential mutagenic effects.
The biological activity of this compound primarily revolves around its ability to form covalent bonds with DNA. This interaction can lead to:
- DNA Adduct Formation : The compound binds to guanine and adenine residues in DNA, resulting in the formation of DNA adducts. This modification can disrupt normal cellular processes and lead to mutations .
- Genotoxicity : Studies have shown that exposure to this compound can induce unscheduled DNA synthesis in cultured human lymphocytes, indicating its role as a DNA-damaging agent .
- Carcinogenic Potential : The compound has been classified as a potent carcinogen based on evidence from animal studies demonstrating tumor formation upon exposure .
In Vitro Studies
In vitro experiments have demonstrated that this compound can enhance viral transformation in cell cultures. For instance, it was observed to increase the transformation rate of Syrian hamster embryo cells when exposed to viral agents .
In Vivo Studies
Animal studies have provided further insights into the carcinogenic potential of this compound. For example:
- Tumor Induction : Mice exposed to this compound developed various tumors including lung adenomas and skin sarcomas .
- Chromosomal Aberrations : Limited evidence suggests that while it may not cause significant chromosomal aberrations in all cases, there is still an increased risk associated with exposure .
Case Studies
Several case studies have highlighted the implications of exposure to this compound in occupational settings. Workers exposed to this chemical have shown increased incidences of respiratory cancers, underscoring its potential health risks.
Summary of Biological Activities
Activity Type | Description |
---|---|
DNA Interaction | Forms adducts with guanine and adenine residues leading to mutations |
Genotoxicity | Induces unscheduled DNA synthesis in human lymphocytes |
Carcinogenicity | Demonstrated tumor formation in animal models |
Cellular Transformation | Enhances virus-induced transformation in cell cultures |
Properties
IUPAC Name |
1,1-bis(chloromethyl)silolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2Si/c7-5-9(6-8)3-1-2-4-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYCLJDQQJOVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si](C1)(CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.